molecular formula C22H27FN2S B373838 1-(2-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

1-(2-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine

Cat. No.: B373838
M. Wt: 370.5g/mol
InChI Key: GHDSDYSYYYIRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of benzothiepin derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a propan-2-yl group, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)-4-methylpiperazine is unique due to its specific structural features, such as the presence of a fluorine atom and a piperazine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H27FN2S

Molecular Weight

370.5g/mol

IUPAC Name

1-(3-fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine

InChI

InChI=1S/C22H27FN2S/c1-15(2)16-4-6-22-19(13-16)20(25-10-8-24(3)9-11-25)14-17-12-18(23)5-7-21(17)26-22/h4-7,12-13,15,20H,8-11,14H2,1-3H3

InChI Key

GHDSDYSYYYIRMX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=C(C=C3)F

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)C)C=C(C=C3)F

Origin of Product

United States

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